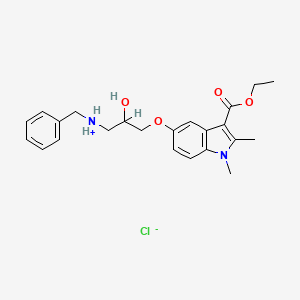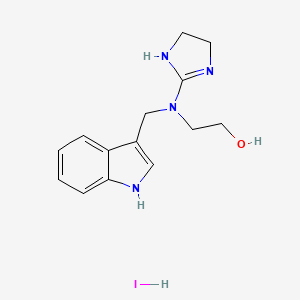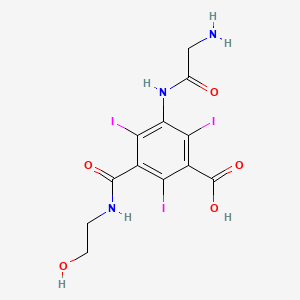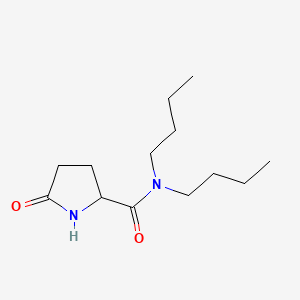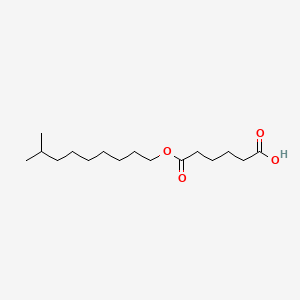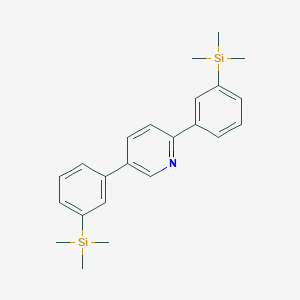
2,5-di-(3-(Trimethylsilyl)phenyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-di-(3-(Trimethylsilyl)phenyl)pyridine is an organic compound characterized by the presence of two trimethylsilyl groups attached to phenyl rings, which are further bonded to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-di-(3-(Trimethylsilyl)phenyl)pyridine typically involves the reaction of 2,5-dibromopyridine with trimethylsilyl-substituted phenylboronic acid under Suzuki-Miyaura coupling conditions. The reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring stringent control over reaction parameters to maintain consistency.
Chemical Reactions Analysis
Types of Reactions
2,5-di-(3-(Trimethylsilyl)phenyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Halogens, organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings.
Scientific Research Applications
2,5-di-(3-(Trimethylsilyl)phenyl)pyridine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, including polymers and electronic components
Mechanism of Action
The mechanism of action of 2,5-di-(3-(Trimethylsilyl)phenyl)pyridine involves its interaction with specific molecular targets. The trimethylsilyl groups can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of proteins or membranes. The pyridine ring can act as a coordinating site for metal ions, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2,5-diphenylpyridine: Lacks the trimethylsilyl groups, resulting in different chemical properties.
2,5-di(4-(trimethylsilyl)phenyl)pyridine: Similar structure but with trimethylsilyl groups in different positions.
2,5-di(3-(trimethylsilyl)phenyl)thiophene: Contains a thiophene ring instead of a pyridine ring
Uniqueness
2,5-di-(3-(Trimethylsilyl)phenyl)pyridine is unique due to the presence of trimethylsilyl groups, which confer increased stability and lipophilicity. These properties make it particularly useful in applications requiring robust and hydrophobic compounds.
Properties
Molecular Formula |
C23H29NSi2 |
|---|---|
Molecular Weight |
375.7 g/mol |
IUPAC Name |
trimethyl-[3-[5-(3-trimethylsilylphenyl)pyridin-2-yl]phenyl]silane |
InChI |
InChI=1S/C23H29NSi2/c1-25(2,3)21-11-7-9-18(15-21)20-13-14-23(24-17-20)19-10-8-12-22(16-19)26(4,5)6/h7-17H,1-6H3 |
InChI Key |
DSZSMZDLMZDDJK-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CC=CC(=C1)C2=CN=C(C=C2)C3=CC(=CC=C3)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[1,2]Dithiolo[4,3-c]-1,2-dithiole-3,6-dithione](/img/structure/B13769919.png)
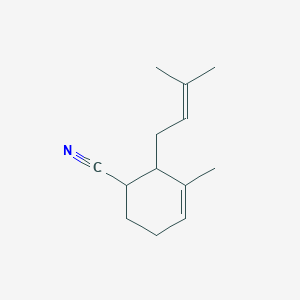
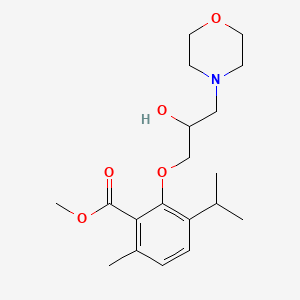
![N,N-diethyl-3'-methyl-2,2'-spirobi[2H-1-benzopyran]-7-amine](/img/structure/B13769933.png)
![Benzenesulfonic acid, 3-[(4-amino-3-methylphenyl)azo]-, monosodium salt](/img/structure/B13769940.png)
